molecular formula C18H17N3O B250238 N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide

Número de catálogo B250238
Peso molecular: 291.3 g/mol
Clave InChI: XINPJZVAYFSNBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DPA-714, is a novel ligand that is used in the imaging of neuroinflammation. It is a selective ligand for the translocator protein (TSPO), which is upregulated during neuroinflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves its binding to TSPO. TSPO is a mitochondrial protein that is involved in the transport of cholesterol into the mitochondria for steroidogenesis. TSPO is also upregulated in activated microglia and astrocytes during neuroinflammation. The binding of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide to TSPO can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglia and astrocytes. In vivo studies have shown that N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is its selectivity for TSPO. This allows for the specific imaging of neuroinflammation without interference from other proteins or structures. N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is also non-toxic and has a low affinity for the P-glycoprotein efflux transporter, which can limit its brain penetration. However, one of the limitations of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is its relatively low affinity for TSPO compared to other ligands such as PBR28 and PK11195. This can result in lower signal-to-noise ratios and reduced sensitivity in PET imaging.

Direcciones Futuras

There are several future directions for the use of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide in scientific research. One direction is the development of more potent and selective TSPO ligands that can improve the sensitivity and specificity of PET imaging. Another direction is the investigation of the role of neuroinflammation in other neurological disorders such as epilepsy and autism spectrum disorder. N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide may also have potential therapeutic applications in the treatment of neuroinflammatory diseases. Finally, the use of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other imaging modalities such as magnetic resonance imaging (MRI) and optical imaging may provide a more comprehensive understanding of neuroinflammation in vivo.

Métodos De Síntesis

The synthesis of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide by reacting it with benzoyl chloride. The final product is purified by column chromatography or recrystallization. The yield of the synthesis is typically around 50%.

Aplicaciones Científicas De Investigación

N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential use in the imaging of neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, and its detection and monitoring are crucial for the diagnosis and treatment of these diseases. N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide is a selective ligand for TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammation. The binding of N-(2,6-dimethylphenyl)-4-(1H-pyrazol-1-yl)benzamide to TSPO can be detected by positron emission tomography (PET) imaging, allowing for the visualization and quantification of neuroinflammation in vivo.

Propiedades

Fórmula molecular

C18H17N3O

Peso molecular

291.3 g/mol

Nombre IUPAC

N-(2,6-dimethylphenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C18H17N3O/c1-13-5-3-6-14(2)17(13)20-18(22)15-7-9-16(10-8-15)21-12-4-11-19-21/h3-12H,1-2H3,(H,20,22)

Clave InChI

XINPJZVAYFSNBL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

SMILES canónico

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.